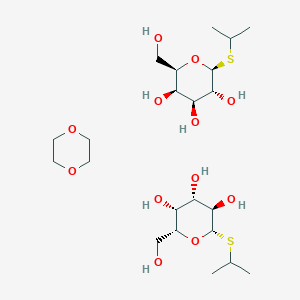
Isopropyl-b-D-thiogalactopyranoside, dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-b-D-thiogalactopyranoside, also known as IPTG, is a molecular biology reagent used to induce gene expression in bacterial systems . It is a non-metabolizable galactose analog that induces the expression of the LAC operon . It is used in the stimulation of β-galactosidase in cellular systems in which dioxane would disrupt normal cell function .
Synthesis Analysis
A stock solution of IPTG is prepared by dissolving it in water with subsequent sterile filtration of the solution . It is a chemical analog of galactose that cannot be cleaved by β-galactosidase .Molecular Structure Analysis
The empirical formula of IPTG is C9H18O5S, and its molecular weight is 238.30 . The SMILES string representation of IPTG isCC(C)S[C@@H]1OC(CO)C@HC(O)[C@H]1O . Chemical Reactions Analysis
IPTG functions by binding to the lacI repressor and altering its conformation, which prevents the repression of the β-galactosidase coding gene lacZ . It induces the lac operon in E. coli by binding and inactivating the lac repressor .Physical And Chemical Properties Analysis
IPTG is a white to off-white powder . It has a melting point of 105-122 °C . It is soluble in water at a concentration of 50 mg/mL .Applications De Recherche Scientifique
1. Synthesis of Oligosaccharides and Glycopeptides
Isopropyl thiogalactopyranoside is utilized in the efficient synthesis of galactopyranosyl-containing 3,6-branched oligosaccharides. This method is crucial in creating a glycopeptide derivative related to Lycium barbarum L., exploring the potential applications of isopropyl thioglycoside in glycosylation processes (Du et al., 2001).
2. Regulation of Gene Expression
IPTG is central to the development of inducible-expression plasmids, such as pIND4, allowing graduated levels of protein expression in alphaproteobacteria like Rhodobacter sphaeroides and Paracoccus denitrificans. This plasmid provides kanamycin resistance and combines stable replicons with gene regulation elements like lacIq gene and lac promoter (Ind et al., 2009).
3. Enhanced Protein Expression
Isopropyl-β-d-thiogalactopyranoside (IPTG) is known for its role in inducing expression of plasmid-based genes for recombinant protein production under the control of the lac promoter. Interestingly, the synthesis of isobutyl-C-galactoside (IBCG), a C-glycoside analogue of IPTG, has been shown to be superior to IPTG in inducing protein expression over extended induction times (Ko et al., 2003).
4. Impact on Bacterial Metabolism
IPTG is observed to influence the metabolism of Escherichia coli significantly. The addition of IPTG to E. coli with a single lac promoter causes a reduction in the synthesis rate of certain proteins and shows parallels with a heat shock response, impacting the specific growth rate of cells in different culture media (Kosinski et al., 1992).
5. Optogenetic Control in Biotechnology
IPTG's role extends into optogenetics, where it's used to regulate gene expression in Escherichia coli for various applications, including metabolic engineering and recombinant protein production. The development of OptoLAC circuits enables the control of gene expression from IPTG-inducible promoters using only blue light, providing advantages like easy tunability, reversibility, and dynamic induction strength (Lalwani et al., 2020).
6. Chemical Synthesis and Analysis with Dioxane
Dioxane serves as a crucial solvent in various chemical synthesis processes and analysis methods. For example, it's used in light scattering measurements for evaluating the molecular weight and unperturbed dimensions of polymers like poly(4-acetoxystyrene) (Arichi et al., 1985).
7. EPR Spectroscopy and Quantum Chemical Calculations
Dioxane plays a role in the formation of radical cations at low temperatures, essential for EPR spectroscopy studies and quantum chemical calculations, providing insights into the electronic and molecular structure, energy levels, and hfs splitting constants of compounds (Naumov et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
IPTG is crucial for studying gene regulation, protein expression, and recombinant protein production, providing valuable insights into cellular and molecular biology research . It is commonly used in cloning procedures that require induction of β-galactosidase activity . It is used in conjunction with X-Gal or Bluo-Gal in blue-white selection of recombinant bacterial colonies that induce expression of the lac operon in Escherichia coli .
Propriétés
IUPAC Name |
1,4-dioxane;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18O5S.C4H8O2/c2*1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9;1-2-6-4-3-5-1/h2*4-13H,3H2,1-2H3;1-4H2/t2*5-,6+,7+,8-,9+;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMJNCJAWLIHU-ADRDRVNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O.CC(C)SC1C(C(C(C(O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O.C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

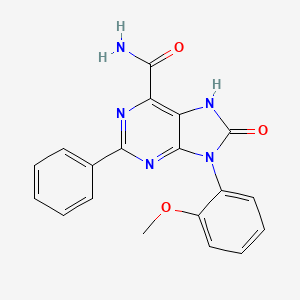

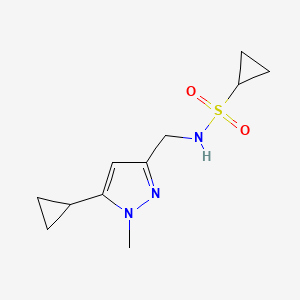
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
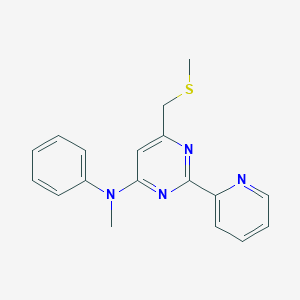

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![6-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
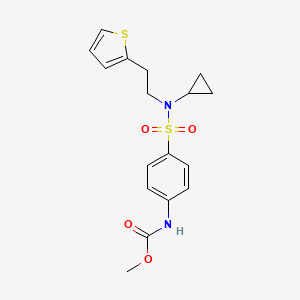
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2587563.png)
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)
![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)